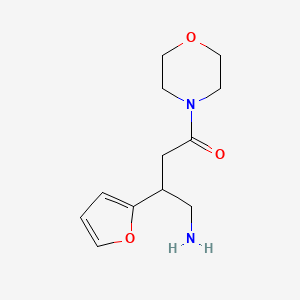
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The oxidation of the intermediate compound to introduce the carbonyl group at the 2nd position is typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
化学反応の分析
Types of Reactions
8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Condensation Reagents: Acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, hydroxylated quinolines, and substituted quinolines.
科学的研究の応用
8-Fluoro-1,4-ジメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、抗菌剤、抗ウイルス剤、抗癌剤としての可能性について研究されています。
生物学研究: 酵素相互作用や細胞経路を研究するためのプローブとして使用されています。
工業的応用: この化合物は、先端材料の合成や化学反応における触媒としての用途が検討されています。
作用機序
8-Fluoro-1,4-ジメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フッ素原子は、これらの標的に対する化合物の結合親和性と選択性を高めます。この化合物は、酵素活性を阻害したり、受容体シグナル伝達経路を調節したりすることで、生物学的効果を発揮する可能性があります。
類似化合物との比較
類似化合物
キノリン-2,4-ジオン: キノリンのコア構造を共有していますが、フッ素とカルボン酸基はありません。
シプロフロキサシン: キノロン系抗生物質としてよく知られており、キノリン構造は似ていますが、置換基が異なります。
ナリジクス酸: 初期のキノロン系抗生物質で、コア構造は似ていますが、官能基が異なります。
独自性
8-Fluoro-1,4-ジメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、フッ素原子とカルボン酸基の存在によってユニークです。これらの特徴は、様々な科学的な応用において、汎用性の高い化合物としての可能性を高めています。
特性
分子式 |
C12H12FNO3 |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
8-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-12(11(16)17)6-9(15)14(2)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3,(H,16,17) |
InChIキー |
LRURYWQHNSMBRU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C2=C1C=CC=C2F)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)





![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
